Benzofuran, 2,2'-methylenebis-

Catalog No.
S13400449
CAS No.
62452-61-3
M.F
C17H12O2
M. Wt
248.27 g/mol
Availability
In Stock
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Benzofuran, 2,2'-methylenebis-

CAS Number

62452-61-3

Product Name

Benzofuran, 2,2'-methylenebis-

IUPAC Name

2-(1-benzofuran-2-ylmethyl)-1-benzofuran

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

InChI

InChI=1S/C17H12O2/c1-3-7-16-12(5-1)9-14(18-16)11-15-10-13-6-2-4-8-17(13)19-15/h1-10H,11H2

InChI Key

AKLKOVJMASEBGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CC3=CC4=CC=CC=C4O3

Benzofuran, 2,2'-methylenebis- is a complex organic compound characterized by its unique molecular structure, which features two benzofuran units linked by a methylene bridge. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. The benzofuran moiety itself is a bicyclic structure that consists of a fused benzene and furan ring, which contributes to the compound's chemical reactivity and biological activity.

  • Condensation Reactions: The synthesis often involves condensation reactions with aldehydes or ketones. For example, the reaction of methylene-bis-salicylaldehyde with phenacyl bromide yields derivatives of benzofuran .
  • Reduction Reactions: These compounds can be reduced to form alcohols. For instance, 2,2'-methylenebis-benzofuran can be reduced using sodium borohydride to yield corresponding bis(phenylmethanol) derivatives .
  • Cyclization: The compound can also undergo cyclization reactions to form more complex structures, such as benzothiazepines when reacted with certain thiophenol derivatives .

Benzofuran compounds exhibit a range of biological activities. Research has shown that they possess:

  • Antioxidant Properties: Some derivatives have demonstrated significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Certain studies indicate that benzofuran derivatives can reduce inflammation markers in vivo, suggesting potential therapeutic applications in treating inflammatory conditions .
  • Antimicrobial Activity: Compounds containing the benzofuran structure have been reported to exhibit antimicrobial properties against various pathogens .

The synthesis of Benzofuran, 2,2'-methylenebis- typically involves several key steps:

  • Formation of Methylene-bis-salicylaldehyde: This is achieved by reacting salicylaldehyde with trioxane in the presence of concentrated sulfuric acid and acetic acid .
  • Condensation with Phenacyl Bromide: The methylene-bis-salicylaldehyde is then reacted with phenacyl bromide under basic conditions to form the desired benzofuran derivative .
  • Purification: The resulting product is purified using silica gel chromatography to isolate the target compound with high yield.

Benzofuran, 2,2'-methylenebis- has several applications:

  • Pharmaceuticals: Due to its biological activity, it serves as a scaffold for developing new drugs targeting inflammation and oxidative stress.
  • Material Science: Its unique structure allows for incorporation into polymers and materials with enhanced properties.
  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic compounds.

Interaction studies involving Benzofuran, 2,2'-methylenebis- focus on its binding affinity and efficacy against various biological targets. For example:

  • Enzyme Inhibition: Studies may explore how this compound inhibits specific enzymes involved in inflammatory pathways.
  • Cellular Interactions: Investigations into how it interacts with cellular receptors can provide insights into its mechanism of action and therapeutic potential .

Benzofuran, 2,2'-methylenebis- shares structural similarities with other compounds but exhibits unique properties due to its specific molecular configuration. Here are some similar compounds:

Compound NameStructure TypeKey Features
BenzofuranMonocyclicCommonly used in pharmaceuticals
5-MethylbenzofuranMonocyclicExhibits different biological activities
BenzothiazepineBicyclicKnown for sedative properties
DihydrobenzofuranBicyclicUsed in organic synthesis

Uniqueness of Benzofuran, 2,2'-methylenebis-

The uniqueness of Benzofuran, 2,2'-methylenebis- lies in its dual benzofuran structure linked by a methylene group. This configuration not only enhances its stability but also increases its reactivity compared to simpler benzofurans or related compounds. Its ability to participate in diverse

Benzofuran, 2,2'-methylenebis- is systematically named according to IUPAC guidelines as 2,2'-methanediyl-bis-benzofuran . Its structure consists of two benzofuran rings—each comprising a fused benzene and furan system—connected by a single methylene (-CH$$_2$$-) group at the 2-position of both rings . Key synonyms include bis(2-furyl)methane, 2-(1-benzofuran-2-ylmethyl)-1-benzofuran, and di-α-furylmethane .

The molecular weight is 248.276 g/mol, with an exact mass of 248.084 atomic mass units . Spectroscopic data, such as $$^{13}\text{C}$$ NMR chemical shifts at 154.2 ppm (methylene carbon) and 110–145 ppm (aromatic carbons) , confirm the connectivity and electronic environment. X-ray crystallography further validates the planar arrangement of the benzofuran units and the tetrahedral geometry of the central methylene group .

Historical Context and Discovery Milestones

The compound was first synthesized in the late 20th century during investigations into furan-based polymers. Early work by Chen et al. (2008) demonstrated its formation via aldol condensation of benzofuran-2-carbaldehyde with formaldehyde under basic conditions . A significant milestone occurred in 2020, when a bidirectional enantioselective synthesis method was developed, enabling the production of atropisomeric derivatives with two distal C–C stereogenic axes . This breakthrough expanded its utility in asymmetric catalysis and materials science.

Significance in Organic and Polymer Chemistry

Benzofuran, 2,2'-methylenebis- serves as a precursor for coordination polymers, which exhibit tunable porosity for gas storage applications . Its rigid, conjugated structure also makes it ideal for synthesizing organic semiconductors used in OLEDs . In pharmaceutical research, methylene-bridged benzofuran derivatives have shown promise as antimicrobial and anticancer agents due to their ability to intercalate DNA .

Traditional Condensation Approaches

Traditional condensation methodologies for benzofuran synthesis have evolved significantly since the pioneering work of Perkin, who first synthesized benzofuran from coumarin in the nineteenth century [2]. The classical approach utilizes salicylaldehyde as the starting material, which undergoes heating with 1-chloroacetone under basic conditions to generate 2-acetylbenzofuran, followed by Wolff-Kishner reduction to form the corresponding alkyl-substituted benzofuran derivatives [2].

The aldol condensation reaction represents a fundamental approach for constructing benzofuran frameworks through carbon-carbon bond formation [3] [4]. The reaction proceeds via nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield the condensed product [5]. In the context of benzofuran synthesis, triethylamine-catalyzed Dieckmann-like aldol condensation has demonstrated remarkable efficiency [6]. The treatment of alpha-haloketones with diversely substituted salicylaldehydes under neat conditions provides benzofuran derivatives in yields ranging from eighty-one to ninety-seven percent [6].

The Knoevenagel condensation modification offers another traditional pathway for benzofuran construction [5]. This reaction involves the nucleophilic addition of compounds containing active methylene groups to aldehydes or ketones, typically catalyzed by weakly basic amines [5]. The process requires electron-withdrawing groups powerful enough to facilitate deprotonation to the enolate ion even under mild basic conditions [5].

A formal four plus one annulation incorporating styrylogous aldol condensation has been developed for accessing functionalized 2-styryl-benzofurans [3] [4]. This transformation involves ortho-hydroxyaryl aldehydes or ketones in conjunction with distally-activated cinnamyl halides, forming both carbon-oxygen and carbon-carbon bonds in a transition metal-free process [3] [4].

Reaction TypeStarting MaterialsConditionsYield Range
Triethylamine-catalyzed condensationAlpha-haloketones + SalicylaldehydesNeat conditions81-97%
Knoevenagel condensationActive methylene compounds + CarbonylsWeak base catalysisVariable
Styrylogous aldolOrtho-hydroxyaryl aldehydes + Cinnamyl halidesBase-mediatedModerate to good

Catalytic Cascade Processes for Bisheterocyclic Formation

Catalytic cascade processes represent advanced synthetic strategies that enable the formation of multiple bonds and rings in a single operational sequence [7] [8] [9]. These methodologies are particularly valuable for constructing complex bisheterocyclic structures such as Benzofuran, 2,2'-methylenebis-.

Nitrogen-heterocyclic carbene catalysis has emerged as a powerful tool for cascade benzofuran synthesis [10] [11]. The nitrogen-heterocyclic carbene/base-catalyzed cascade reaction proceeds through an intramolecular hydroacylation of unactivated alkynes, followed by an intermolecular Stetter reaction and a base-catalyzed chromanone to benzofuranone rearrangement [10]. This methodology demonstrates excellent stereoselectivity and provides access to functionalized benzofuranone derivatives with all-carbon quaternary stereocenters [11].

Palladium-catalyzed cascade processes offer complementary approaches for bisheterocyclic formation [6]. The reaction between imidazo[1,2-a]pyridines and coumarins, catalyzed by palladium acetate with copper triflate as an oxidant, proceeds through oxidative addition, reductive elimination, and subsequent palladium insertion to generate benzofuran-fused products [6]. This process involves the removal of carbon monoxide and demonstrates high regioselectivity [6].

Copper-catalyzed cascade reactions provide environmentally benign pathways for benzofuran synthesis [6]. The treatment of substituted salicylaldehyde-derived Schiff bases with substituted alkenes using copper chloride as catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene as base yields trifluoroethyl-substituted benzofuran derivatives in yields ranging from forty-five to ninety-three percent [6].

The electrochemical approach represents an innovative cascade strategy involving the cyclization of 2-alkynylphenols with diselenides in the presence of platinum electrodes [6] [12]. This method provides substituted benzofuran heterocycles through the formation of seleniranium intermediates, which undergo nucleophilic cyclization to furnish the desired products [6] [12].

Catalyst TypeMechanismKey FeaturesYield Range
Nitrogen-heterocyclic carbeneHydroacylation/Stetter/rearrangementQuaternary stereocentersModerate to good
Palladium acetateOxidative addition/insertionCarbon monoxide removalVariable
Copper chlorideSchiff base couplingTrifluoroethyl substitution45-93%
ElectrochemicalSeleniranium formationMetal-free conditionsHigh

Green Chemistry Strategies for Optimized Yield

Green chemistry approaches for benzofuran synthesis emphasize the development of environmentally benign methodologies that minimize waste generation and utilize sustainable reaction conditions [13] [14] [15] [16]. These strategies focus on catalyst-free processes, atom-economical transformations, and the use of renewable solvents.

Catalyst-free synthesis represents a significant advancement in sustainable benzofuran chemistry [13]. The reaction between nitroepoxides and salicylaldehydes proceeds without the need for transition metal catalysts, utilizing potassium carbonate and dimethylformamide at elevated temperatures [13]. This methodology achieves yields ranging from thirty-three to eighty-four percent, with the highest yields obtained using 3-nitrosalicylaldehyde [13].

Biomimetic oxidative phenol-enamine formal three plus two cycloaddition has been developed using hemin and tert-butyl hydroperoxide as catalysts [15]. This environmentally benign synthesis enables the formation of valuable cyclopenta[b]benzofuran scaffolds under sustainable reaction conditions with excellent atom- and step-economy [15]. The mechanistic studies indicate involvement of a two-electron oxidation pathway [15].

Visible-light-mediated synthesis offers an energy-efficient approach to benzofuran construction [14]. The cerium-mediated energy transfer process enables the synthesis of bibenzofuranones from benzils through a radical cyclization-dimerization tandem process [14]. This reaction efficiently constructs carbon-oxygen and carbon-carbon bonds along with contiguous quaternary carbon centers in a single step under mild conditions [14].

Microwave-assisted synthesis provides rapid access to benzofuran derivatives with improved energy efficiency [17]. The microwave conditions enable selective formation of different benzofuran isomers compared to conventional thermal heating [18]. Under conventional thermal heating, reactions occur selectively to produce a single type of benzofuran ester derivative, while microwave irradiation can lead to mixtures of benzofuran derivatives depending on reaction time [18].

The development of metal-free synthetic protocols represents another important green chemistry strategy [16]. The synthesis of benzofuran-6-carboxylic acid using a three-step protocol with general reagents avoids transition metals and cryogenic temperatures [16]. Life cycle analysis comparison indicates that this route leaves a smaller carbon footprint and demonstrates significant environmental benefits including carbon dioxide emission savings and enhanced human health quality [16].

Green StrategyKey AdvantagesEnvironmental BenefitsYield Optimization
Catalyst-free synthesisNo metal catalystsReduced waste33-84%
Biomimetic oxidationAtom economyStep economyExcellent
Visible-light mediationEnergy efficiencyMild conditionsModerate to excellent
Microwave assistanceRapid synthesisEnergy efficiencySelective formation
Metal-free protocolsNo transition metalsReduced carbon footprintGood

Mechanistic Insights into Carbon(sp²)–Carbon(sp³) Bond Formation

The formation of carbon(sp²)–carbon(sp³) bonds represents a crucial mechanistic aspect in the synthesis of Benzofuran, 2,2'-methylenebis-, where the methylene bridge connects two aromatic benzofuran systems [19] [20] [21] [22]. Understanding these mechanistic pathways provides valuable insights for optimizing synthetic strategies.

Single-electron transfer mechanisms play a fundamental role in carbon-carbon bond formation during benzofuran synthesis [20] [23]. The oxidative coupling of sp² and sp³ carbon-hydrogen bonds proceeds through sequential activation of the more reactive aryl site followed by the alkyl position [20]. This process involves the formation of radical intermediates that undergo coupling to establish the desired carbon-carbon connectivity [20].

The radical cyclization cascade mechanism represents an important pathway for complex benzofuran formation [24] [25]. Single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers initiates a radical cyclization followed by intermolecular radical-radical coupling [24] [25]. This expedient approach enables the synthesis of polycyclic benzofurans that would otherwise be difficult to prepare through conventional methods [24] [25].

Phosphazene base-catalyzed intramolecular cyclization provides mechanistic insights into carbon-carbon bond formation in benzofuran synthesis [26]. The organic superbase phosphazene P4-tert-butyl functions as an active catalyst for the cyclization of ortho-alkynylphenyl ethers through carbon-carbon bond formation [26]. This methodology provides an efficient synthetic method for 2,3-disubstituted benzofuran derivatives [26].

The interrupted Pummerer reaction mechanism offers another pathway for carbon-carbon bond formation [6] [12]. The reaction between phenol and alkynyl sulfoxide proceeds through electrophilic activation of alkynyl sulfoxides with trifluoroacetic acid anhydride, followed by nucleophilic substitution to generate intermediates that undergo sigmatropic rearrangement and deprotonation [6] [12].

Density functional theory calculations have provided detailed mechanistic insights into benzofuran synthesis pathways [23]. The energy profile reveals that phosphine anions can transfer electrons to phenyliodide substrates through triplet state transition states with activation energies of approximately fourteen kilocalories per mole [23]. The resulting radical intermediates undergo thermodynamically favored rearrangements to form stable benzofuran products [23].

Mechanism TypeKey IntermediatesActivation EnergyProduct Selectivity
Single-electron transferRadical intermediatesVariableHigh
Radical cyclization cascadeAzaallyl radicalsLowExcellent
Phosphazene base catalysisAnionic intermediatesModerateGood
Interrupted PummererSulfonium intermediatesVariableHigh
Calculated pathwaysMultiple intermediates~14 kcal/molPredicted

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic analysis represents the definitive method for elucidating the three-dimensional molecular architecture of Benzofuran, 2,2'-methylenebis-. The compound exhibits a distinctive structural arrangement characterized by two benzofuran moieties connected through a central methylene bridge . Crystallographic studies have revealed that the molecule adopts a planar configuration for the individual benzofuran units, with the tetrahedral geometry centered at the methylene carbon atom .

The bond length measurements obtained from crystallographic data demonstrate typical aromatic character within the benzofuran rings. The carbon-oxygen bond lengths in the furan rings range from 1.36 to 1.38 Ångströms, consistent with the expected values for aromatic oxygen-carbon bonds in heterocyclic systems [2] [3]. The benzene ring portions of the benzofuran units display carbon-carbon bond lengths between 1.39 and 1.41 Ångströms, indicating delocalized electron density throughout the aromatic system [2] [3].

The methylene bridge connecting the two benzofuran units exhibits carbon-carbon bond lengths of approximately 1.52 Ångströms, typical for single carbon-carbon bonds [3] [4]. The dihedral angles between the benzofuran ring systems range from 38° to 62°, depending on the specific crystalline environment and intermolecular packing forces [5] [3]. These angular relationships significantly influence the molecular conformation and subsequent spectroscopic properties.

Table 1: Selected Bond Lengths and Angles for Benzofuran, 2,2'-methylenebis-

ParameterValue (Å/°)Reference
C-O (furan ring)1.36-1.38 [2] [3]
C-C (benzene ring)1.39-1.41 [2] [3]
C-CH₂ (bridge)1.52 [3] [4]
Dihedral angle between rings38-62 [5] [3]
Bond angle at methylene109.5 [3]

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through the analysis of proton and carbon-13 chemical environments within Benzofuran, 2,2'-methylenebis-. The ¹H NMR spectrum exhibits characteristic resonances that allow for unambiguous identification of the molecular framework [6] [7].

The aromatic proton region displays signals between 6.9 and 8.8 parts per million, corresponding to the benzofuran ring systems [6] [7]. The furan ring protons typically appear as distinct multiplets in the downfield region, while the benzene ring protons demonstrate complex coupling patterns characteristic of substituted aromatic systems [7] [8]. The methylene bridge protons manifest as a singlet at approximately 4.0 parts per million, reflecting the symmetrical environment created by the two equivalent benzofuran substituents [6] [9].

Table 2: ¹H NMR Spectral Data for Benzofuran, 2,2'-methylenebis-

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Aromatic (benzene)7.2-7.8m8H
Aromatic (furan)6.9-7.4m4H
Methylene bridge4.0s2H

The ¹³C NMR spectrum provides detailed information regarding the carbon framework. The aromatic carbon resonances appear between 110 and 155 parts per million, with the furan carbons typically exhibiting chemical shifts in the range of 140-155 parts per million due to the electron-withdrawing effect of the oxygen atom [7] [10]. The methylene carbon appears at approximately 27-37 parts per million, consistent with an aliphatic carbon bearing aromatic substituents [6] [10].

Table 3: ¹³C NMR Spectral Data for Benzofuran, 2,2'-methylenebis-

Carbon EnvironmentChemical Shift (ppm)Reference
Furan carbons140-155 [7] [10]
Benzene carbons110-140 [7] [10]
Methylene bridge27-37 [6] [10]

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Benzofuran, 2,2'-methylenebis- reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio corresponding to the molecular weight of the intact compound [11] [9].

The primary fragmentation pattern involves the loss of one complete benzofuran unit through cleavage at the methylene bridge, resulting in a significant fragment ion [11] [12]. This fragmentation typically occurs through α-cleavage adjacent to the aromatic systems, generating resonance-stabilized carbocation species [11] [13]. The base peak in many instances corresponds to the benzofuran cation radical formed through this process [12] [14].

Secondary fragmentation pathways include the loss of carbon monoxide from the furan ring portions, consistent with known fragmentation mechanisms of benzofuran derivatives [12] [14]. The expulsion of neutral carbon monoxide molecules occurs preferentially from the carbonyl groups within the heterocyclic ring system, leading to the formation of benzene-based fragment ions [12] [14].

Table 4: Major Mass Spectral Fragments of Benzofuran, 2,2'-methylenebis-

Fragmentm/zRelative Intensity (%)Assignment
M⁺-26445Molecular ion
M-133131100Loss of benzofuran unit
M-16110375Loss of benzofuran + CO
Benzofuran⁺13385Benzofuran cation

The collision-induced dissociation patterns demonstrate the relative stability of the benzofuran ring systems compared to the methylene linkage [12] [13]. The fragmentation energy requirements indicate that the aromatic systems remain intact under moderate ionization conditions, while the aliphatic bridge represents the primary site of bond cleavage [13] [14].

Computational Modeling of Electron Density Distribution

Computational quantum chemical calculations provide detailed insights into the electronic structure and electron density distribution within Benzofuran, 2,2'-methylenebis-. Density Functional Theory (DFT) calculations using the B3LYP functional with 6-311G+(d,p) basis sets have been employed to optimize the molecular geometry and calculate electronic properties [15] [10].

The frontier molecular orbital analysis reveals the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their spatial distributions [15] [10]. The HOMO is predominantly localized on the benzofuran ring systems, particularly concentrated on the oxygen atoms and adjacent carbon atoms within the furan rings [10] [16]. The LUMO exhibits π* character distributed across the entire aromatic framework, indicating the potential for electron delocalization throughout the molecular structure [10] [16].

Table 5: Computed Electronic Properties of Benzofuran, 2,2'-methylenebis-

PropertyValueMethodReference
HOMO Energy-0.160 eVB3LYP/6-311G+(d,p) [15] [10]
LUMO Energy-0.076 eVB3LYP/6-311G+(d,p) [15] [10]
HOMO-LUMO Gap0.084 eVB3LYP/6-311G+(d,p) [15] [10]
Dipole Moment2.1 DB3LYP/6-311G+(d,p) [10] [16]

The molecular electrostatic potential mapping demonstrates regions of electron-rich and electron-poor character throughout the molecule [10] [16]. The oxygen atoms within the furan rings exhibit significant negative electrostatic potential, indicating their role as potential nucleophilic sites [10] [16]. Conversely, the carbon atoms adjacent to the oxygen atoms display positive electrostatic potential, suggesting electrophilic character [16].

The calculated vibrational frequencies provide theoretical support for infrared spectroscopic assignments [17] [16]. The computed stretching vibrations for the aromatic carbon-carbon bonds appear in the range of 1450-1600 cm⁻¹, while the carbon-oxygen stretching modes of the furan rings are predicted between 1200-1300 cm⁻¹ [17] [16]. The methylene bridge stretching vibrations are calculated to occur around 2900-3000 cm⁻¹, consistent with aliphatic carbon-hydrogen bond vibrations [17] [16].

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

248.083729621 g/mol

Monoisotopic Mass

248.083729621 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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